molecular formula C11H22N2O B1485617 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2153728-08-4

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1485617
CAS RN: 2153728-08-4
M. Wt: 198.31 g/mol
InChI Key: FELJJPUOLXJJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol, also known as 4-EP-CB-1-ol, is a cyclic ether compound that has recently become of interest in the scientific research community due to its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. This compound has been studied for its ability to act as a prodrug, allowing for the delivery of drugs to specific target sites in the body. In addition, 4-EP-CB-1-ol has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers.

Mechanism of Action

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol acts as a prodrug, allowing for the delivery of drugs to specific target sites in the body. The compound is able to bind to certain drug molecules, creating a complex that is able to pass through cell membranes. Once inside the cell, the complex is broken down, releasing the drug molecule and allowing it to act on the target site.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In studies, the compound has been found to increase the absorption rate of certain drugs, as well as to reduce their toxicity. In addition, this compound has been shown to possess anti-inflammatory and analgesic effects, as well as to possess anti-cancer properties.

Advantages and Limitations for Lab Experiments

There are a number of advantages to using 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol in laboratory experiments. The compound is relatively easy to synthesize and is stable at room temperature, making it suitable for use in a variety of experiments. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers. However, there are some limitations to using this compound in laboratory experiments. The compound is not soluble in water, making it difficult to use in certain experiments. In addition, the compound is not very stable when exposed to light or high temperatures, making it unsuitable for certain applications.

Future Directions

The potential applications of 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol are far-reaching, and there are many potential future directions for research. One potential direction is the development of new prodrugs and drug delivery systems utilizing this compound. In addition, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. Finally, further research could be done on the synthesis of this compound, in order to improve the efficiency and stability of the compound.

Scientific Research Applications

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been used in a variety of scientific research applications, including drug delivery, biochemistry, and pharmacology. The compound has been found to have prodrug properties, allowing it to act as a carrier for drugs, allowing them to be delivered to specific target sites in the body. In addition, this compound has been used in the study of the biochemical and physiological effects of certain drugs, as well as in the development of new drugs and drug delivery systems.

properties

IUPAC Name

1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-11(14)4-3-5-11/h14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELJJPUOLXJJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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